Y-27632 dihydrochloride
Overview
Description
Y-27632 dihydrochloride is a highly potent and selective inhibitor of Rho-associated, coiled-coil containing protein kinase (ROCK). It is known for its ability to inhibit both ROCK1 and ROCK2 by competing with ATP for binding to the catalytic site. This compound has been widely used in scientific research due to its significant effects on cell survival, differentiation, and reprogramming .
Mechanism of Action
Target of Action
Y-27632 dihydrochloride, also known as (1R,4r)-4-(®-1-aminoethyl)-N-(pyridin-4-yl)cyclohexanecarboxamide dihydrochloride, is a highly potent and selective inhibitor of Rho-associated, coiled-coil containing protein kinase (ROCK) . It targets both ROCK1 (Ki = 220 nM) and ROCK2 (Ki = 300 nM) by competing with ATP for binding to the catalytic site .
Mode of Action
This compound binds to the catalytic site of ROCK, preventing the binding of the Ras-related GTPase Rho A . This interaction inhibits the activity of ROCK1 and ROCK2, which are involved in actin cytoskeleton reorganization, cell adhesion, and cell migration .
Biochemical Pathways
The inhibition of ROCK1 and ROCK2 by this compound affects the RHO/ROCK pathway . This pathway plays a crucial role in various cellular processes, including cell contraction, motility, proliferation, and apoptosis . By inhibiting ROCK1 and ROCK2, this compound disrupts these processes, leading to changes in cell behavior .
Pharmacokinetics
It is known that the compound is cell-permeable , suggesting that it can readily cross cell membranes to exert its effects
Result of Action
This compound has been shown to inhibit agonist-induced Ca2+ sensitization of myosin phosphorylation and smooth muscle contractions . It also blocks cell spreading and suppresses RhoA-induced formation of stress fibers in hepatic stellate cells . In addition, this compound has been found to enhance the survival of human embryonic stem cells when they are dissociated into single cells by preventing dissociation-induced apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Y-27632 dihydrochloride is synthesized through a series of chemical reactions involving the formation of the cyclohexanecarboxamide structure. The synthetic route typically involves the following steps:
Formation of the cyclohexanecarboxamide core: This involves the reaction of cyclohexanecarboxylic acid with an amine to form the amide bond.
Introduction of the pyridinyl group: The pyridinyl group is introduced through a substitution reaction, where a suitable pyridine derivative reacts with the cyclohexanecarboxamide intermediate.
Formation of the dihydrochloride salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Y-27632 dihydrochloride undergoes various chemical reactions, including:
Substitution reactions: The introduction of the pyridinyl group is a key substitution reaction in its synthesis.
Salt formation: The formation of the dihydrochloride salt is a crucial step in its preparation.
Common Reagents and Conditions
Cyclohexanecarboxylic acid: Used in the formation of the cyclohexanecarboxamide core.
Pyridine derivatives: Used in the substitution reaction to introduce the pyridinyl group.
Hydrochloric acid: Used to form the dihydrochloride salt.
Major Products
The major product formed from these reactions is this compound itself, which is a white to off-white solid with high purity (≥98%) .
Scientific Research Applications
Y-27632 dihydrochloride has a wide range of applications in scientific research, including:
Stem cell research: Enhances the survival of human embryonic stem cells and induced pluripotent stem cells by preventing dissociation-induced apoptosis
Cell reprogramming: Used in combination with other compounds to reprogram fibroblasts into mature neurons and other cell types.
Cancer research: Investigated for its potential to inhibit cancer cell migration and invasion by targeting the ROCK pathway.
Cardiology: Studied for its effects on smooth muscle relaxation and potential therapeutic applications in cardiovascular diseases.
Neurology: Explored for its neuroprotective effects and potential use in treating neurodegenerative diseases.
Comparison with Similar Compounds
Y-27632 dihydrochloride is unique due to its high selectivity and potency as a ROCK inhibitor. Similar compounds include:
Fasudil: Another ROCK inhibitor with similar applications but different chemical structure.
H-1152: A more potent ROCK inhibitor compared to this compound but with a different selectivity profile.
GSK429286A: A selective ROCK inhibitor with applications in cancer and cardiovascular research
This compound stands out due to its well-documented effects on stem cell survival and reprogramming, making it a valuable tool in regenerative medicine and cell biology research .
Properties
IUPAC Name |
4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O.2ClH/c1-10(15)11-2-4-12(5-3-11)14(18)17-13-6-8-16-9-7-13;;/h6-12H,2-5,15H2,1H3,(H,16,17,18);2*1H/t10-,11?,12?;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDDVXIUIXWAGJ-DDSAHXNVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CC1)C(=O)NC2=CC=NC=C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCC(CC1)C(=O)NC2=CC=NC=C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042635 | |
Record name | Y 27632 dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3042635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129830-38-2 | |
Record name | Y 27632 dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129830382 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Y 27632 dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3042635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1- carboxamide;hydrate;dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Y-27632 DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9828II7F3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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